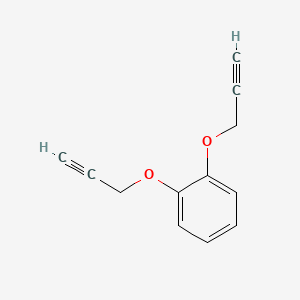

1,2-Bis(prop-2-yn-1-yloxy)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1,2-bis(prop-2-ynoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h1-2,5-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJKMOLQDOVRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301814 | |

| Record name | 1,2-Bis(2-propyn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-91-2 | |

| Record name | 1,2-Bis(2-propyn-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5651-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(2-propyn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Aromatic Diether and Propargyl Systems

The chemical structure of 1,2-Bis(prop-2-yn-1-yloxy)benzene places it within two significant classes of organic compounds: aromatic diethers and propargyl systems. An aromatic diether is characterized by an aromatic ring linked to two ether functional groups. In this specific molecule, the arrangement is an ortho-substituted diether on a benzene (B151609) core. This spatial arrangement can influence the molecule's conformation and reactivity compared to its meta and para isomers.

The defining feature, however, is the presence of two propargyl groups (HC≡C−CH₂−). wikipedia.org A propargyl group is distinguished by a terminal alkyne functionality, which is a highly reactive site for a variety of chemical transformations. nih.govresearchgate.net The presence of two such groups makes this compound a bifunctional molecule, capable of undergoing reactions at both alkyne terminals. This dual reactivity is a cornerstone of its utility in chemical synthesis. rawsource.com

Broader Significance in Contemporary Organic Chemistry and Polymer Science

Established Synthetic Pathways for Aryl Propargyl Ethers

The most common and well-documented method for the synthesis of aryl propargyl ethers, including this compound, is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of the target molecule, this translates to the alkylation of a phenol (B47542) with a propargyl halide.

Alkylation of Phenols with Propargyl Halides

The synthesis of this compound is typically achieved through the reaction of catechol with propargyl bromide. researchgate.net This reaction follows the SN2 mechanism, where the phenoxide ions, generated in situ from catechol, act as nucleophiles and attack the electrophilic carbon of propargyl bromide, displacing the bromide ion. researchgate.net

A representative procedure involves dissolving catechol and a base, such as potassium carbonate, in an anhydrous solvent like acetone. Propargyl bromide is then added dropwise to the reaction mixture, which is subsequently heated to reflux. researchgate.net The reaction progress is monitored, and upon completion, the product is isolated and purified, typically by column chromatography. researchgate.net

This method is widely applicable for the synthesis of various aryl propargyl ethers from differently substituted phenols. researchgate.netdntb.gov.ua The general reaction scheme is depicted below:

Figure 1: General scheme for the synthesis of this compound via Williamson ether synthesis.

Investigation of Reaction Conditions and Reagents (e.g., Base, Solvent Effects)

The efficiency of the Williamson ether synthesis for producing aryl propargyl ethers is significantly influenced by the choice of reaction conditions and reagents. Key factors include the nature of the base, the solvent, the temperature, and the reaction time.

Base: The role of the base is to deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). researchgate.netnih.gov The strength of the base can influence the reaction rate. Stronger bases like sodium hydride (NaH) can also be employed, often in aprotic solvents like tetrahydrofuran (B95107) (THF). acs.org For the synthesis of aryl ethers, weaker bases like K₂CO₃ are often sufficient and preferred due to their lower cost and easier handling. nih.gov The stoichiometry of the base is also crucial; typically, a slight excess is used to ensure complete deprotonation of the phenol. researchgate.net

Solvent: The choice of solvent is critical as it must be able to dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents such as acetone, acetonitrile, and N,N-dimethylformamide (DMF) are commonly used because they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction rate. researchgate.netrsc.org Acetone is a frequently used solvent for the synthesis of (prop-2-ynyloxy)benzene derivatives due to its ability to provide good solvation for SN2 reactions. researchgate.netorgsyn.org Protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity. researchgate.net

Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. researchgate.netresearchgate.net A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C and can take anywhere from 1 to 8 hours to complete. researchgate.netrsc.org

A summary of typical reaction conditions for the synthesis of aryl propargyl ethers is presented in the table below.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Catechol | Propargyl bromide | K₂CO₃ | Acetone | 60 (reflux) | >70 | researchgate.net |

| Substituted Phenols | Propargyl bromide | K₂CO₃ | Acetone | 80 (reflux) | 53-85 | researchgate.net |

| Catechol | Propargyl bromide | TBAB (Phase Transfer Catalyst) | Water-Toluene | 50 | 65-70 | researchgate.net |

Interactive Data Table: Reaction Conditions for Aryl Propargyl Ether Synthesis

Exploration of Alternative or Advanced Synthetic Strategies

While the Williamson ether synthesis is a robust and widely used method, research into alternative and more advanced synthetic strategies continues, driven by the desire for milder reaction conditions, higher efficiency, and greater functional group tolerance.

Catalytic Approaches to Propargyl Ether Synthesis

The development of catalytic methods for the synthesis of propargyl ethers offers several advantages, including the potential for lower reaction temperatures and reduced waste. Various transition metals have been shown to catalyze the O-propargylation of phenols.

Palladium-catalyzed reactions, for instance, have been developed for the formation of diaryl ethers and could be adapted for the synthesis of aryl propargyl ethers. organic-chemistry.org Copper-catalyzed methods, reminiscent of the Ullmann condensation, are also effective for the formation of C-O bonds and have been used in the synthesis of diaryl ethers. mdpi.com Iron catalysts have also been explored for the direct synthesis of substituted benzofurans from phenolic compounds and propargylic alcohols, a reaction that proceeds via an initial propargyl ether intermediate. rsc.org Furthermore, gold catalysts have shown promise in mediating the reaction of terminal alkynes with acetals to form propargylic ethers. nih.gov

A comprehensive review on the catalytic O-alkylation of phenols highlights various catalytic systems, including those based on zeolites and heteropolyacids, which could potentially be applied to propargylation reactions. tandfonline.comtandfonline.com These catalytic approaches often offer milder reaction conditions and improved selectivity compared to traditional methods.

Multicomponent Reaction Sequences for Complex Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, represent a highly efficient approach to building molecular complexity. acs.orgrsc.org While direct multicomponent synthesis of this compound has not been extensively reported, MCRs that generate propargylamines and other propargylated compounds are well-documented. nih.govrsc.orgnih.gov

For example, the A³ coupling reaction, a one-pot, three-component reaction of an aldehyde, an alkyne, and an amine, is a powerful tool for the synthesis of propargylamines. nih.govrsc.org While this specific reaction does not yield an ether, the principles of MCRs could be applied to develop novel synthetic routes to aryl propargyl ethers. The development of new MCRs is an active area of research, and it is conceivable that a one-pot reaction involving a diol, a propargylating agent, and a suitable catalyst could be designed for the efficient synthesis of bis(propargyl ether)s like the target molecule. rsc.org

Reactivity and Mechanistic Investigations of 1,2 Bis Prop 2 Yn 1 Yloxy Benzene

Uncatalyzed and Catalyzed Alkyne Reactivity

The alkyne moieties of 1,2-bis(prop-2-yn-1-yloxy)benzene can undergo both uncatalyzed and catalyzed reactions. While uncatalyzed reactions, such as thermal cycloadditions, are possible, the use of catalysts significantly enhances the rate and selectivity of these transformations. The most prominent catalyzed reactions involve the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Click chemistry, a concept introduced by Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The CuAAC reaction perfectly embodies these principles and has been extensively applied to molecules like this compound.

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and widely used click reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. tcichemicals.com The propargyl groups in this compound serve as reactive sites for CuAAC, enabling its use as a building block in polymer chemistry and materials science. This reaction allows for the efficient linking of this dialkyne with molecules containing two or more azide (B81097) functional groups to form polymers and cross-linked networks. For instance, it can be used as a monomer in the creation of phthalonitrile (B49051) resins, which are known for their high-temperature stability. The resulting poly-1,2,3-triazole materials can exhibit interesting properties, such as the ability to form vitrimers and function as ion conductors when cross-linked. researchgate.net

The versatility of the CuAAC reaction has led to its application in the synthesis of complex molecular architectures. By reacting this compound with various di- or multi-valent azides, researchers can construct macrocycles and sophisticated polymer networks. These materials have potential applications in diverse fields, including the development of self-healing materials, where the click reaction can be used to repair microcracks and damage. researchgate.net

The efficiency and regioselectivity of the CuAAC reaction are highly dependent on the copper(I) catalyst and the ligands used to stabilize it. While the classic catalyst system involves a copper(II) salt, such as CuSO4, with a reducing agent like sodium ascorbate, significant research has focused on developing more active and stable catalytic systems. The design of ligands that coordinate to the copper center is crucial in preventing catalyst deactivation through oxidation or disproportionation and in accelerating the catalytic cycle.

N-heterocyclic carbenes (NHCs) have emerged as a promising class of ligands for CuAAC reactions. nih.gov Copper(I) complexes bearing NHC ligands have demonstrated high catalytic activity, allowing for reactions to proceed at very low catalyst loadings, sometimes in the parts-per-million (ppm) range. nih.gov For example, polynuclear copper(I) complexes with functionalized NHC-based polydentate ligands have been shown to quantitatively catalyze the cycloaddition of azides and alkynes in neat conditions at room temperature within minutes. nih.gov The design of these ligands often incorporates additional donor atoms that can chelate to the copper center, enhancing stability and catalytic efficiency.

The optimization of the catalyst system also involves considering the reaction conditions. While many CuAAC reactions are performed in solution, solvent-free conditions can offer advantages in terms of sustainability and reaction rate. The choice of solvent can also influence the reaction kinetics and the solubility of the reactants and products.

A key feature of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, leading to the observed regioselectivity. nih.gov

However, other catalytic systems have been developed to access the 1,5-disubstituted triazole regioisomer. For example, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to favor the formation of the 1,5-isomer. Furthermore, metal-free approaches have been developed for the regioselective synthesis of various substituted 1,2,3-triazoles. nih.govresearchgate.net These methods often employ activated alkynes or azides to promote the cycloaddition under mild conditions. nih.gov For instance, the reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate in DMSO has been shown to be a highly regioselective method for accessing 1,4- and 1,5-disubstituted, as well as 1,4,5-trisubstituted triazoles. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product(s) | Yield | Reference |

| α-Substituted-β-ketophosphonate | Azide | Cesium carbonate, DMSO | 1,4- and 1,5-disubstituted and 1,4,5-trisubstituted triazoles | Good to excellent | nih.gov |

| Enolates of alkanones | Azides | Urea-based eutectic mixtures (metal-free) | Functionalized 1,2,3-triazole derivatives | 40-98% | researchgate.net |

| Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (50 ppm) | 1,4-disubstituted 1,2,3-triazole | >90% (24h) | nih.gov |

Understanding the kinetics and mechanism of the CuAAC reaction is crucial for optimizing reaction conditions and catalyst design. Studies have shown that the reaction mechanism can be complex, involving multiple copper centers. Theoretical and experimental evidence suggests that dinuclear copper intermediates play a significant role in the catalytic cycle. nih.gov

The rate of the CuAAC reaction is influenced by several factors, including the concentration of the reactants, the catalyst loading, the nature of the ligand, and the solvent. In some cases, an induction period is observed, which may be attributed to the time required for the in-situ formation of the active copper(I) catalyst from a copper(II) precursor. nih.gov For photo-induced CuAAC reactions, the reaction rate is highly dependent on the initial concentrations of the photoinitiator and the copper(II) source. nih.gov

Kinetic studies have revealed that the rate dependence on reactant concentrations can vary depending on the reaction conditions. nih.gov Mechanistic investigations, often aided by computational studies, have provided insights into the structures of the intermediates and transition states involved in the catalytic cycle, helping to rationalize the observed high regioselectivity and efficiency of the CuAAC reaction. nih.gov

Thermal and Strain-Promoted Cycloadditions

While catalyzed cycloadditions are prevalent, the alkyne groups of this compound can also participate in uncatalyzed cycloaddition reactions, particularly under thermal conditions or when reacted with a strained cycloalkyne.

Thermal cycloadditions, such as the Huisgen 1,3-dipolar cycloaddition with azides, typically require elevated temperatures and often result in a mixture of regioisomers. tsijournals.com This lack of regioselectivity limits its synthetic utility compared to the catalyzed versions.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful metal-free click reaction that utilizes a strained cycloalkyne, such as a cyclooctyne, to react with an azide. The high ring strain of the cycloalkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at room temperature without a catalyst. While this reaction is typically discussed in the context of a strained alkyne reacting with an azide, the inverse reaction with a strained azide is also possible. The terminal alkynes of this compound can readily react with strained cycloalkynes.

More recently, other strained systems have been explored for strain-promoted cycloadditions. For example, strained allenes like 1,2,3-cyclohexatriene (B14357811) have been shown to undergo rapid cycloadditions. nih.gov Similarly, cyclopropenes can participate in strain-promoted cycloadditions with dienes like o-quinones, demonstrating fast kinetics characteristic of click reactions. nih.gov These newer methodologies expand the toolbox of bioorthogonal and materials science reactions.

| Reaction Type | Reactants | Conditions | Key Features |

| Thermal Azide-Alkyne Cycloaddition | Alkyne, Azide | High Temperature | Forms a mixture of 1,4- and 1,5-triazole regioisomers. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cycloalkyne, Azide | Room Temperature, Metal-free | High reaction rates, bioorthogonal. |

| Strain-Promoted Cycloaddition | Cyclopropene, o-Quinone | Room Temperature, Metal-free | Fast kinetics, high conversion. nih.gov |

| Strain-Promoted Cycloaddition | 1,2,3-Cyclohexatriene derivative | Room Temperature, Metal-free | Highly reactive, short-lived intermediate. nih.gov |

Polymerization and Macromolecular Architectures

Monomeric Role in Polymer Synthesis

As a monomer, 1,2-Bis(prop-2-yn-1-yloxy)benzene contributes to the final properties of the polymer through its rigid phenoxy core and the reactive sites provided by its terminal alkyne groups.

Construction of Polyethers and Polyurethanes

The direct polymerization of this compound is not a conventional method for synthesizing polyethers or polyurethanes. The synthesis of these polymers typically requires monomers with specific functional groups that are not present in this compound.

Polyethers are generally produced through methods like the ring-opening polymerization of cyclic ethers (e.g., epoxides) or the polycondensation of diols or bisphenols. The Williamson ether synthesis, which forms an ether bond from an alkoxide and a haloalkane, is a fundamental reaction in this context. google.com

Polyurethanes are most commonly formed by the polyaddition reaction between polyols (compounds with multiple hydroxyl groups) and di- or polyisocyanates. researchgate.netmostwiedzy.pl An alternative, isocyanate-free route involves the reaction of cyclic carbonates with diamines to produce polyhydroxyurethanes. rwth-aachen.de

For this compound to be used in these polymer systems, its alkyne groups would first need to be chemically transformed into hydroxyl groups, a multi-step process that would alter its primary monomeric role.

Integration into Phthalonitrile (B49051) Resins for High-Performance Composites

Phthalonitrile resins are a class of high-performance thermosets known for their exceptional thermal and oxidative stability, making them suitable for applications in the aerospace and electronics industries. specificpolymers.comfaa.gov These resins polymerize at high temperatures through a cyclotrimerization reaction of their terminal nitrile groups to form a highly cross-linked, aromatic network. faa.gov

This compound can be integrated into phthalonitrile resin systems as a reactive comonomer or additive. The propargyl (alkyne) groups of the compound are also capable of undergoing thermal cyclotrimerization, forming stable benzene (B151609) rings that act as cross-linking points. The inclusion of this monomer can offer several advantages:

Modified Curing Profile: It can alter the polymerization temperature and rate of the phthalonitrile resin.

Reduced Melt Viscosity: It can act as a reactive diluent, improving the processability of the high-viscosity phthalonitrile prepolymers for techniques like resin transfer molding (RTM). faa.gov

Enhanced Network Properties: The formation of a hybrid network from both phthalonitrile and alkyne trimerization can modify the final mechanical and thermal properties of the composite material.

Advanced Polymerization Techniques

The terminal alkyne functionalities of this compound are particularly suited for modern, highly efficient polymerization reactions, most notably "click chemistry."

Click Polymerization for Conjugated Systems and Networks

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. ugent.be The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and is exceptionally useful in polymer science. ugent.be In this context, this compound serves as a dialkyne (A₂) monomer.

When reacted with a diazide (B₂) monomer, it undergoes a step-growth polymerization to yield a linear polymer containing 1,2,3-triazole rings in its backbone. These polytriazoles are often highly conjugated and possess unique thermal and chemical properties. If this A₂ monomer is reacted with a multifunctional azide (B81097) (Bₓ, where x > 2), a cross-linked network is formed. This method is a facile route to creating robust polymer networks with tailored properties. rsc.org

| Monomer 1 (A₂) | Monomer 2 (Bₓ) | Catalyst | Resulting Architecture |

| This compound | Diazide Compound | Copper (I) | Linear Polytriazole |

| This compound | Triazide Compound | Copper (I) | Cross-linked Polytriazole Network |

Formation of Cross-linked Polymeric Materials

The bifunctional nature of this compound makes it an excellent cross-linking agent, essential for creating thermosetting materials with high mechanical strength and thermal stability. Cross-linking can be achieved via two primary pathways:

Thermal Polymerization: Upon heating to elevated temperatures, the terminal alkyne groups can undergo self-reaction, primarily through cyclotrimerization, to form aromatic cross-links. This process does not require a catalyst and results in a very stable, rigid network structure.

Click Chemistry Cross-linking: As described previously, reacting this compound with polyfunctional azides via CuAAC provides a controlled method for forming well-defined cross-linked networks at milder conditions than thermal curing. researchgate.net

| Cross-linking Method | Trigger | Linkage Formed | Key Characteristics |

| Thermal Cyclotrimerization | High Temperature | Substituted Benzene Ring | High thermal stability, catalyst-free, suitable for high-performance composites. |

| Click Polymerization (CuAAC) | Copper (I) Catalyst | 1,2,3-Triazole Ring | Mild reaction conditions, high efficiency, well-defined network structure. |

Design and Synthesis of Dendrimers and Hyperbranched Polymers

Dendrimers and hyperbranched polymers are classes of dendritic macromolecules characterized by their highly branched, three-dimensional architectures. instras.compolymerexpert.biz Dendrimers have a perfectly branched, symmetrical structure, while hyperbranched polymers have a more irregular branching pattern. cmu.eduwhiterose.ac.uk Their synthesis often relies on the polymerization of ABₓ-type monomers. frontiersin.org

While this compound is an A₂-type monomer, it can be used to create highly branched structures through self-condensation polymerization. The cyclotrimerization of its two alkyne groups is a reaction where three A₂ monomers can combine to form a new branch point (a benzene ring) with three radiating chains. This one-pot reaction leads to the formation of a hyperbranched polymer with a polyphenylene-type structure.

Furthermore, this compound can serve as a simple difunctional core molecule. In a divergent synthesis approach, dendritic "wedges" or dendrons can be attached to each of the two alkyne groups, allowing for the controlled, step-wise growth of a dendrimer. instras.com

Supramolecular Chemistry and Molecular Recognition Phenomena

Engineering of Supramolecular Networks and Chains

The terminal alkyne functionalities of 1,2-bis(prop-2-yn-1-yloxy)benzene are particularly amenable to the construction of extended supramolecular networks and one-dimensional chains. The primary method for achieving this is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient and specific, allowing for the covalent linkage of molecules under mild conditions.

By reacting this compound with bifunctional or multifunctional molecules containing azide (B81097) groups, it is possible to create a variety of supramolecular architectures. For instance, reaction with a linear diazide molecule would lead to the formation of a one-dimensional polymer or chain. The repeating unit of this chain would consist of the this compound moiety linked to the diazide via 1,2,3-triazole rings. The properties of the resulting polymer, such as its solubility and thermal stability, can be tuned by the choice of the linker in the diazide.

Furthermore, the use of a tri- or tetra-functional azide linker would result in the formation of a two-dimensional or three-dimensional covalent organic framework (COF). These materials are characterized by their porous nature and high surface area, making them potentially useful in applications such as gas storage, separation, and catalysis. The rigid and defined geometry of this compound would contribute to the formation of a well-ordered network structure.

Integration into Host-Guest Systems (e.g., Pillararenes and other Macrocycles)

The electron-rich cavity of pillar[n]arenes makes them excellent hosts for a variety of guest molecules. sioc-journal.cnrsc.orgrsc.org Recent research has demonstrated the specific recognition and binding of terminal alkynes by pillararene-silver ion complexes. nih.govsemanticscholar.org This finding is highly relevant to the potential integration of this compound into such host-guest systems.

A study on pillar acs.orgarene derivatives has shown that their cavities can be tuned to selectively bind Ag+ ions. These pillararene-Ag+ complexes, in turn, exhibit a remarkable ability to selectively encapsulate terminal alkynes over other unsaturated hydrocarbons like internal alkynes and alkenes. nih.govsemanticscholar.org This selectivity arises from the specific interaction between the silver ions within the pillararene cavity and the terminal alkyne groups of the guest molecule.

Given this precedent, this compound, with its two terminal alkyne groups, is an ideal candidate for encapsulation within a suitably sized pillararene host, likely a pillar acs.orgarene, in the presence of silver ions. The two alkyne functionalities could potentially lead to the formation of a stable 1:1 or even a 2:1 (guest:host) complex, depending on the conformation of the guest molecule and the size of the pillararene cavity. The formation of such a host-guest complex could be used to control the reactivity of the alkyne groups, protect them from unwanted side reactions, or to assemble more complex supramolecular structures.

| Host | Guest Type | Key Interaction | Potential Application |

| Pillar acs.orgarene-Ag+ complex | Terminal Alkynes | Ag+···π-alkyne interaction | Selective separation, catalysis |

Development of Molecular Recognition Scaffolds

The defined geometry and the presence of two specific functional groups make this compound a promising scaffold for the development of new molecular recognition systems. The ortho-disposition of the two propargyloxy arms creates a specific binding pocket that can be tailored to recognize complementary guest molecules.

Through chemical modification of the terminal alkyne groups, for example, by attaching recognition motifs such as hydrogen bonding donors/acceptors, charged groups, or aromatic surfaces via click chemistry, it is possible to create a receptor molecule with a high degree of preorganization. The catechol backbone would hold these recognition sites in a well-defined spatial arrangement, enhancing the binding affinity and selectivity for a target guest molecule.

For instance, attaching two carboxylic acid groups to the terminal alkynes would create a ditopic receptor suitable for binding diammonium ions or other guests with two complementary hydrogen bond acceptor sites. Conversely, attaching two crown ether moieties could lead to a sensor for alkali metal cations. The modularity of the click chemistry approach allows for the rapid generation of a library of such receptors with diverse binding properties.

The principle of molecular imprinting could also be applied. By polymerizing a matrix around a template molecule in the presence of this compound as a functional monomer, it may be possible to create cavities that are specifically shaped to rebind the template molecule with high affinity and selectivity. rsc.org The alkyne groups would serve as covalent anchor points within the polymer matrix.

Exploration of Chiral Supramolecular Assemblies

While this compound is an achiral molecule, it has the potential to form chiral supramolecular assemblies through the process of spontaneous symmetry breaking. acs.orgnih.gov This phenomenon, where achiral molecules self-assemble into chiral superstructures, is a topic of great interest in supramolecular chemistry.

The formation of chiral assemblies from achiral building blocks is often driven by a combination of directional intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. In the case of this compound, the aromatic core and the alkyne groups can all participate in such interactions. In the solid state, the molecules could pack in a helical arrangement, leading to the formation of chiral crystals. The handedness of these crystals could be influenced by external factors such as the solvent used for crystallization or the presence of a chiral additive. mdpi.com

In solution, this compound could form chiral aggregates, particularly in poor solvents where the molecules are driven to associate. The specific conformation of the flexible propargyloxy chains and the way in which the molecules interact could lead to the formation of helical fibers or other chiral nanostructures. These chiral assemblies could be detected using techniques such as circular dichroism (CD) spectroscopy. nih.gov

The ability to control the chirality of supramolecular assemblies is a key goal in the development of functional materials. Chiral supramolecular structures derived from this compound could find applications in areas such as asymmetric catalysis, chiral separations, and chiroptical materials.

Catalytic Applications and Catalyst Design

Role as Substrate or Precursor in Catalytic Transformations

As a difunctional alkyne, 1,2-bis(prop-2-yn-1-yloxy)benzene is an excellent substrate for a variety of catalytic transformations, particularly those involving the activation of carbon-carbon triple bonds. These reactions leverage the reactivity of the terminal propargyl groups to construct complex molecular scaffolds.

One of the primary applications is in rhodium-catalyzed cycloaddition reactions. These reactions are powerful tools for synthesizing polycyclic and medium-sized ring systems, which are prevalent in biologically active molecules but often challenging to construct. For instance, rhodium catalysts can facilitate the [5+2+1] cycloaddition of substrates like ene-vinylcyclopropanes with carbon monoxide, a process that has been instrumental in the synthesis of several natural products. nih.gov While not a direct example using this compound, the principles extend to diynes. The two alkyne functionalities of this compound allow it to participate in intramolecular or intermolecular cyclization cascades. In related systems, rhodium catalysts have been shown to mediate the [5+1+2] cycloaddition of yne-vinylcyclopropenes and carbon monoxide to generate eight-membered carbocycles. nih.gov The presence of two alkynes in this compound offers the potential for sequential or double cycloadditions, leading to highly complex, fused ring systems under rhodium catalysis. chemrxiv.org

Furthermore, the catechol-derived diether can act as a precursor for creating larger aromatic systems through cyclization. The sustainable production of catechol derivatives from natural sources like lignin (B12514952) highlights the chemical significance of the catechol core itself, which can be achieved through catalytic oxidative processes using heterogeneous copper catalysts. rsc.org This underscores the role of the catechol backbone in directing reactivity and providing a stable platform for further functionalization.

The propargyl groups are also amenable to polymerization reactions. Catalytic polymerization of the terminal alkynes can lead to the formation of cross-linked polymers with unique electronic and material properties, where the catechol ether linkage provides specific spacing and conformational geometry to the polymer backbone.

Development of Ligand Systems from Derivatives for Metal Catalysis

The true catalytic versatility of this compound is unlocked when it is used as a scaffold for designing specialized ligands for transition metal catalysis. The terminal alkyne groups are ideal handles for introducing coordinating moieties through well-established chemical transformations like the "click" reaction (copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling.

A prominent application is in the synthesis of N-heterocyclic carbene (NHC) ligand precursors. beilstein-journals.orgresearchgate.net NHCs are a class of ligands that have revolutionized homogeneous catalysis due to their strong σ-donating properties and their ability to form highly stable complexes with a wide range of transition metals. scripps.edu These complexes are often more active and stable than their phosphine-based counterparts. researchgate.netnih.gov

The synthesis strategy typically involves a multi-step process where the terminal alkynes of this compound are converted into triazole or imidazole (B134444) rings, which are then quaternized to form the imidazolium (B1220033) or triazolium salts—the direct precursors to NHC ligands. researchgate.netresearchgate.net The catechol backbone acts as a rigid yet flexible linker, holding the two NHC units in a specific spatial arrangement. This creates a bidentate "pincer" or chelating ligand that can coordinate to a metal center, influencing its stability, reactivity, and selectivity in catalytic cycles such as olefin metathesis, cross-coupling reactions, and oxidation catalysis. scripps.edunih.govresearchgate.net

The table below summarizes examples of catalytic systems where ligands derived from precursors with similar functionalities are employed, illustrating the potential applications for ligands derived from this compound.

| Catalytic Reaction | Metal Center | Ligand Type | Key Features |

| Olefin Metathesis | Ruthenium (Ru) | N-Heterocyclic Carbene (NHC) | High efficiency in Ring-Closing Metathesis (RCM) and Cross Metathesis; enhanced stability. researchgate.netnih.gov |

| Suzuki-Miyaura Coupling | Palladium (Pd) | N-Heterocyclic Carbene (NHC) | Efficient coupling of challenging substrates like aryl chlorides. scripps.edu |

| Buchwald-Hartwig Amination | Palladium (Pd) | N-Heterocyclic Carbene (NHC) | Can be performed at room temperature, even with aryl chlorides. scripps.edu |

| Oxidation Catalysis | Palladium (Pd) | N-Heterocyclic Carbene (NHC) | Stabilizes metal-oxo complexes for oxidation reactions. |

| Luminescent Materials | Zinc (Zn), Cadmium (Cd) | Bis-imidazole | Ligand structure directs the formation of 1D coordination polymers with fluorescent properties. ynu.edu.cn |

Supramolecular Catalysis Principles and Systems

Supramolecular catalysis leverages non-covalent interactions to construct large, well-defined assemblies that can act as catalysts, often mimicking the function of enzymes. The structure of this compound makes it an excellent candidate for incorporation into such systems.

Through coordination-driven self-assembly, derivatives of this compound can be used to build complex, cavity-containing structures. nih.gov For example, by functionalizing the alkyne termini with pyridyl groups, the molecule can act as a ditopic donor ligand. When combined with appropriate metal acceptors (e.g., platinum(II) or palladium(II) complexes), these components can self-assemble into discrete, large-scale structures like metallacyclic polygons. nih.gov

The catechol backbone and the ether linkages provide a specific geometry and curvature that can direct the formation of a pocket or cavity within the supramolecular assembly. This cavity can then act as a nanoscale reactor, binding specific substrates and catalyzing their transformation. The principles of this approach are demonstrated in systems using crown ether derivatives, where non-covalent interactions are precisely programmed to form complex host-guest systems. nih.gov By incorporating catalytically active sites into such a pre-organized, self-assembled structure, it is possible to achieve enhanced reaction rates, novel selectivity, and control over the catalytic process that is not possible with simple molecular catalysts.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural verification of 1,2-Bis(prop-2-yn-1-yloxy)benzene. Analysis of one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) spectra, allows for the unambiguous assignment of all atoms within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic, methylene (B1212753) (-O-CH₂-), and terminal alkyne protons. Due to the molecule's symmetry, the four protons on the benzene (B151609) ring appear as two multiplets in the aromatic region.

A scientific study reported the following ¹H NMR spectral data, recorded on a 400 MHz spectrometer in CDCl₃:

A multiplet observed between δ 7.08-7.05 ppm , corresponding to two of the aromatic protons. nih.gov

A second multiplet between δ 7.01-6.97 ppm , assigned to the other two aromatic protons. nih.gov

A doublet at δ 4.76 ppm with a coupling constant (J) of 2.2 Hz, which is characteristic of the four methylene protons (O-CH₂) of the two propargyloxy groups. nih.gov

A triplet at δ 2.51 ppm with a J value of 2.2 Hz, corresponding to the two terminal acetylenic protons (C≡C-H). nih.gov

The integration of these signals would confirm a proton ratio consistent with the molecular structure.

¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.08–7.05 | Multiplet (m) | - | 2 x Aromatic CH |

| 7.01–6.97 | Multiplet (m) | - | 2 x Aromatic CH |

| 4.76 | Doublet (d) | 2.2 | 2 x O-CH₂ |

| 2.51 | Triplet (t) | 2.2 | 2 x C≡C-H |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. nih.gov

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Due to the symmetry of this compound, fewer signals than the total number of carbon atoms (12) are expected. The spectrum distinguishes between the aromatic carbons, the carbons of the ether linkage, and the alkyne carbons.

Published data from a 100 MHz spectrometer in CDCl₃ shows the following chemical shifts:

δ 147.79 ppm : Assigned to the two aromatic carbons directly bonded to the oxygen atoms (C-O). researchgate.net

δ 122.32 ppm : Corresponds to two of the aromatic methine carbons (C-H). researchgate.net

δ 115.33 ppm : Assigned to the other two aromatic methine carbons (C-H). researchgate.net

δ 78.75 ppm : Represents the quaternary carbons of the alkyne groups (C≡C-H). researchgate.net

δ 75.87 ppm : Corresponds to the terminal methine carbons of the alkyne groups (C≡C-H). researchgate.net

δ 57.06 ppm : Assigned to the methylene carbons of the propargyloxy groups (O-CH₂). researchgate.net

¹³C NMR Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

| 147.79 | Ar C-O |

| 122.32 | Ar C-H |

| 115.33 | Ar C-H |

| 78.75 | C ≡C-H |

| 75.87 | C≡C -H |

| 57.06 | O-CH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. researchgate.net

While detailed 2D NMR studies like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound are not extensively detailed in the surveyed literature, these techniques are standard for confirming structural assignments. A COSY spectrum would show correlations between the coupled protons, for instance, between the methylene and the acetylenic protons of the propargyl group. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. HMBC spectra would reveal longer-range (2-3 bond) correlations, for example, from the methylene protons to the aromatic C-O carbon, definitively establishing the connectivity of the propargyloxy groups to the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The expected key vibrational frequencies are:

Terminal Alkyne C-H Stretch: A sharp, strong absorption band around 3287 cm⁻¹ . nih.gov

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

Aliphatic C-H Stretch: Absorptions from the methylene (-CH₂-) groups, typically seen around 2900-2850 cm⁻¹ . nih.gov

Alkyne C≡C Stretch: A weak but sharp band in the range of 2150-2100 cm⁻¹ . A reported value for a similar compound is 2121 cm⁻¹ . nih.gov

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

Aryl Ether C-O-C Stretch: Strong, characteristic bands typically found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Predicted FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3290 | C-H Stretch | Terminal Alkyne (C≡C-H) |

| ~2120 | C≡C Stretch | Alkyne |

| ~1260 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1050 | Symmetric C-O-C Stretch | Aryl Ether |

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. For this compound, the most characteristic signal in the Raman spectrum would be the alkyne C≡C stretching vibration, which typically gives a strong and sharp peak. The symmetric vibrations of the benzene ring would also be prominent. While specific experimental Raman data for this compound is not available in the searched literature, the C≡C stretch would be expected in a similar region to its IR absorption (~2120 cm⁻¹), but likely with a much stronger intensity.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, HRMS is used to confirm its elemental composition of C12H10O2. The technique provides an experimentally measured mass that can be compared to the theoretically calculated exact mass. While specific experimental HRMS data for this compound is not detailed in the provided search results, the expected theoretical value can be calculated. This confirmation is a crucial step in verifying the identity of a synthesized compound.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H10O2 |

| Calculated Exact Mass | 186.0681 u |

This table is generated based on the known atomic masses of the constituent elements.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a widely used technique that involves bombarding a sample with high-energy electrons. This process generates a positively charged molecular ion (M+) and a series of fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio, which serves as a molecular fingerprint and provides valuable structural information based on the fragmentation pattern.

For this compound, the EIMS spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (186.21 g/mol ). glpbio.com The fragmentation pattern would likely involve the cleavage of the ether bonds and the propargyl groups, leading to characteristic fragment ions. Analysis of these fragments helps to piece together the molecule's structure. While a specific EIMS spectrum for this compound is not available in the search results, data for analogous compounds like 1,1'-[1,2-ethanediylbis(oxy)]bis-benzene show characteristic fragmentation patterns that help in structural elucidation. nist.gov

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, one can determine crystal structures, identify phases, and obtain detailed information about molecular geometry and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. This technique provides precise coordinates of every atom in the crystal, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

While the specific crystal structure of this compound is not described in the provided results, extensive research has been conducted on closely related derivatives. For example, the crystal structure of 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene has been determined. researchgate.net In this analog, the molecule is located around an inversion center, and the two propargyl groups are oriented in opposite directions, positioned above and below the plane of the benzene ring. researchgate.net The C–O–C–C torsion angle was found to be 5.02(0.36)°. researchgate.net

Similarly, analysis of 4-(prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile reveals that the prop-2-yn-1-yl group is slightly twisted out of the benzene ring plane, with a C—O—C—C torsion angle of 173.1 (3)°. nih.gov These studies show how SC-XRD can reveal detailed conformational features and intermolecular interactions, such as C—H⋯N and π–π stacking, which govern the crystal packing. nih.gov This level of detail is crucial for understanding structure-property relationships in materials science and medicinal chemistry. researchgate.netnih.goviucr.org

Table 2: Representative Crystallographic Data for a Related Compound: 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C12H8Br2O2 |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 4.1957(13) |

| b (Å) | 13.402(4) |

| c (Å) | 11.160(3) |

| β (°) | 99.645(10) |

| Volume (ų) | 618.7(3) |

| Z | 2 |

| Temperature (K) | 273(2) |

This data illustrates the type of information obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze bulk crystalline materials. Instead of a single crystal, a sample composed of many randomly oriented microcrystals (a powder) is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid, which can be used for phase identification, determination of lattice parameters, and assessment of sample purity.

While single-crystal XRD provides the detailed structure of one perfect crystal, PXRD confirms whether the bulk material consists of the same crystalline phase. It is particularly useful for materials where growing large single crystals is difficult. Although no specific PXRD pattern for this compound is available in the search results, this technique remains a standard and essential method for the characterization of any new crystalline solid.

常见问题

Q. What synthetic methodologies are most effective for preparing 1,2-Bis(prop-2-yn-1-yloxy)benzene?

The compound is typically synthesized via nucleophilic substitution, where catechol reacts with propargyl bromide under basic conditions (e.g., K₂CO₃ or NaOH in acetone). Reaction temperature (40–60°C) and stoichiometric control are critical to minimize side reactions. For analogous propargyloxy-substituted aromatics, yields exceeding 70% have been reported using this approach, with purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of propargyloxy groups (characteristic triple bond signals at δ ~2.5 ppm for protons and ~75–85 ppm for carbons).

- IR Spectroscopy : Identify alkyne C≡C stretches (~2100–2260 cm⁻¹) and ether C-O-C stretches (~1200 cm⁻¹).

- X-ray Crystallography : Resolve molecular geometry using programs like SHELXL for refinement. For example, similar compounds (e.g., 2,7-bis(prop-2-yn-1-yloxy)naphthalene) have been analyzed in orthorhombic crystal systems with space group Pbca .

Q. What safety protocols are critical when handling propargyloxy compounds?

Propargyl groups are highly flammable and reactive. Key precautions include:

- Use of flame-resistant lab equipment and inert atmospheres (N₂/Ar) during synthesis.

- Personal protective equipment (PPE): Nitrile gloves, goggles, and flame-retardant lab coats.

- Storage in airtight containers at –20°C to prevent degradation. These protocols align with SDS guidelines for structurally related compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model alkyne-azide cycloaddition kinetics. Key parameters include:

- HOMO-LUMO gaps : Lower gaps correlate with higher reactivity.

- Transition-state energy barriers : Optimize copper(I) catalyst interactions to reduce activation energy. Studies on similar propargyl ethers suggest regioselectivity can be tuned via steric and electronic modulation of substituents .

Q. What strategies resolve discrepancies in crystallographic data for propargyloxy-substituted aromatics?

Discrepancies often arise from disorder or twinning. Methodological solutions include:

- Multi-program refinement : Cross-validate using SHELXL (for small molecules) and WinGX (for graphical analysis).

- High-resolution data : Collect diffraction data at synchrotron sources (λ < 1 Å) to improve Rint values. For example, structural reports for 2,7-bis(prop-2-yn-1-yloxy)naphthalene achieved R1 = 0.054 using SHELXL-2018 .

Q. How does the electronic structure of this compound influence its utility in catalysis?

The electron-withdrawing nature of propargyloxy groups enhances metal-ligand interactions in cross-coupling reactions. For instance:

- Pd-catalyzed coupling : Propargyloxy ligands increase oxidative addition rates by stabilizing Pd(0) intermediates.

- Click chemistry : The compound serves as a dienophile in Diels-Alder reactions, with regioselectivity controlled by substituent electronic effects. Analogous ligands (e.g., DTBPMB) have shown efficacy in palladium-catalyzed methoxycarbonylation .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability data for propargyloxy-substituted benzenes?

Variations arise from differing analytical methods:

- TGA vs. DSC : Decomposition onset temperatures may differ by ±10°C due to heating rate discrepancies (e.g., 5°C/min vs. 10°C/min).

- Atmospheric effects : Oxidative degradation in air lowers stability compared to inert atmospheres. Standardizing protocols (e.g., N₂ purge, 5°C/min heating) minimizes such contradictions .

Methodological Tables

| Parameter | Typical Value | Technique | Reference |

|---|---|---|---|

| Crystal System | Orthorhombic | X-ray diffraction | |

| Space Group | Pbca | SHELXL refinement | |

| Propargyl C≡C Stretch | 2100–2260 cm⁻¹ | FT-IR | |

| Decomposition Onset (N₂) | 180–200°C | TGA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。